Cas no 2228802-04-6 (3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine)

3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine
- EN300-1974621
- 3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine
- 2228802-04-6
-
- インチ: 1S/C11H7F5N2O/c12-10(13,11(14,15)16)7-3-1-6(2-4-7)8-5-9(17)19-18-8/h1-5H,17H2
- InChIKey: IROPLZBZUUTODS-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)(F)F)(C1C=CC(C2C=C(N)ON=2)=CC=1)F
計算された属性
- せいみつぶんしりょう: 278.04785366g/mol
- どういたいしつりょう: 278.04785366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974621-10.0g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1974621-0.05g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1974621-2.5g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1974621-5.0g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1974621-0.25g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1974621-0.1g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1974621-0.5g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1974621-10g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-1974621-1.0g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1974621-5g |
3-[4-(pentafluoroethyl)phenyl]-1,2-oxazol-5-amine |
2228802-04-6 | 5g |
$3687.0 | 2023-09-16 |
3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
6. Book reviews
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228802-04-6 and Product Name: 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine
The compound with the CAS number 2228802-04-6, specifically identified by the product name 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural motif of this molecule, featuring a pentafluoroethyl substituent on a phenyl ring coupled with an oxazol scaffold, imparts unique electronic and steric properties that make it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, which are known for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The presence of the pentafluoroethyl group in 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine is particularly noteworthy, as it introduces a strong electron-withdrawing effect through the fluorine atoms. This effect can modulate the electronic properties of the aromatic system, influencing its interactions with biological receptors. Such modifications are often employed to optimize drug-like properties, including lipophilicity and solubility.
The oxazol ring in this compound is another key structural feature that contributes to its potential pharmacological activity. Oxazoles are five-membered heterocycles containing oxygen and nitrogen atoms, and they are known to exhibit a wide range of biological activities. For instance, oxazole derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of an amine group at the 5-position of the oxazole ring further expands the chemical space for interaction with biological targets. This amine functionality can serve as a hydrogen bond acceptor or donor, enhancing the compound's ability to bind to specific proteins or enzymes.
Recent studies have highlighted the importance of 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine in the development of novel therapeutic agents. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. The compound's unique structural features make it a versatile building block for drug discovery efforts. For example, its combination of a fluorinated aromatic ring and an oxazole scaffold suggests potential applications in the treatment of neurological disorders, where precise modulation of receptor interactions is crucial.
The pharmacokinetic profile of 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine is also of great interest. The fluorine atoms in the pentafluoroethyl group can influence metabolic pathways, potentially leading to increased bioavailability and reduced clearance rates. This could be particularly beneficial for drugs that require prolonged therapeutic effects. Additionally, the compound's solubility characteristics can be tailored by modifying its structure further, ensuring better dissolution rates in biological fluids.
In academic research circles, 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine has been studied for its potential role in modulating enzyme activity. Enzyme inhibition is a common strategy in drug design, and this compound's ability to interact with enzyme active sites could make it a valuable tool for developing new treatments. Preliminary computational studies have suggested that the compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases. These findings underscore the need for further experimental validation to fully elucidate its pharmacological potential.
The synthesis of 3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-am ine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the pentafluoroethyl group requires careful handling due to its reactivity and sensitivity to hydrolysis. However, advances in synthetic methodologies have made it possible to incorporate such groups into complex molecules with high efficiency. The synthesis also involves cyclization reactions to form the oxazole ring, which is typically achieved under controlled conditions to ensure high yields and purity.
As research continues to uncover new applications for fluorinated compounds like 3 -4-( pentafluoroethyl ) phenyl -1 , 2 - ox az ol -5 - am ine, it is likely that this molecule will play a significant role in future drug development efforts. Its unique structural features offer a rich foundation for medicinal chemists to explore new therapeutic avenues. By leveraging computational tools and experimental techniques, researchers can optimize its properties further and develop novel derivatives with enhanced efficacy and safety profiles.
The broader implications of this work extend beyond individual compounds to advancements in chemical biology and drug discovery methodologies. The development of efficient synthetic routes for complex molecules like 3 -4-( pentafluoroethyl ) phenyl -1 , 2 - ox az ol -5 - am ine sets precedents for future research endeavors. These methodologies can be adapted to synthesize other structurally related compounds, accelerating the pace at which new drugs are discovered and brought to market.
In conclusion,3 -4-( pentafluoroethyl ) phenyl -1 , 2 - ox az ol -5 - am ine represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts aimed at addressing various diseases. As our understanding of molecular interactions continues to evolve,3 -4-( pentafluoroethyl ) phenyl -1 , 2 - ox az ol -5 - am ine is poised to contribute significantly to advancements in medicinal chemistry and therapeutic innovation.
2228802-04-6 (3-4-(pentafluoroethyl)phenyl-1,2-oxazol-5-amine) 関連製品
- 10329-75-6(H-LEU-LEU-LEU-OH)
- 866019-66-1(3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one)
- 386704-11-6(6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one)
- 1784380-03-5(5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine)
- 6302-68-7(5-methyl-1,2,4-triazin-3-amine)
- 1804849-18-0(Methyl 3-bromomethyl-6-cyano-2-(trifluoromethoxy)benzoate)
- 500563-13-3(2-(cyclopentylamino)butan-1-ol)
- 877054-52-9(3-PYRIDINECARBOXALDEHYDE, 2-CHLORO-4-PHENYL-)
- 2171864-35-8(2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 921792-44-1(3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)




